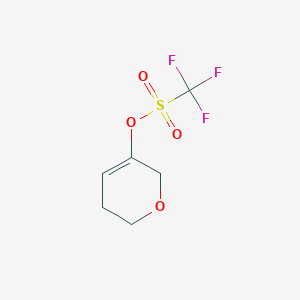

5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate

Beschreibung

The triflate moiety is a highly reactive leaving group, making this compound valuable in nucleophilic substitution and alkylation reactions. For example, 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran reacts with aromatic compounds under varying conditions (acetonitrile vs. trifluoroacetic acid) to yield distinct products, highlighting the influence of reaction parameters on reactivity .

The compound’s structure combines a partially saturated pyran ring with electron-withdrawing trifluoromethyl and triflate groups, enhancing its electrophilicity. This property is critical in organic synthesis, particularly in constructing complex fluorinated molecules.

Eigenschaften

IUPAC Name |

3,6-dihydro-2H-pyran-5-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4S/c7-6(8,9)14(10,11)13-5-2-1-3-12-4-5/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSUUFNJFLMWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate typically involves the triflation of the corresponding hydroxy-substituted dihydropyran precursor. The triflate group (trifluoromethanesulfonate) is introduced by reacting the hydroxy group with trifluoromethanesulfonyl reagents under controlled conditions, often in the presence of a base to facilitate the substitution.

Preparation of the Hydroxy-Substituted Dihydropyran Precursor

A common precursor for triflation is 2-hydroxymethyl-3,4-dihydro-2H-pyran , which can be synthesized using established alkylation and cyclization methods under inert atmosphere conditions:

- The hydroxy-substituted dihydropyran is prepared by reacting dihydropyran with appropriate nucleophiles or by intramolecular cyclization of suitable hydroxyalkyl intermediates.

- The reaction is typically performed in anhydrous solvents such as DMF (dimethylformamide) under argon atmosphere to avoid moisture and oxygen interference.

- Bases such as sodium hydride (NaH) are used to deprotonate the hydroxy group, enabling nucleophilic substitution with halide compounds to form the substituted dihydropyran.

Triflation Reaction Conditions

The triflation step involves converting the hydroxy group on the dihydropyran ring to the triflate ester. The typical procedure includes:

- Cooling the reaction mixture to low temperatures (e.g., 0 °C or below) to control the reaction rate and minimize side reactions.

- Adding trifluoromethanesulfonyl reagents such as trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) to the hydroxy-substituted dihydropyran.

- Using a base such as triethylamine or sodium hydride to scavenge the acid generated and promote the formation of the triflate ester.

- The reaction is carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

- After completion, the reaction mixture is quenched with water, and the product is extracted and purified by column chromatography on silica gel.

Representative Experimental Procedure

A typical triflation procedure for 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate may proceed as follows:

Analytical and Purification Techniques

- Column Chromatography: Flash column chromatography on silica gel (200–300 mesh) is the standard technique for purification, using solvent mixtures such as ethyl acetate/hexanes or chloroform/acetone.

- Atmosphere Control: Reactions are often conducted in Schlenk tubes under argon to prevent moisture and oxygen sensitivity.

- Characterization: The purified triflate is characterized by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and sometimes IR spectroscopy to confirm the triflate group and ring integrity.

Research Findings and Optimization

- The use of sodium hydride as a base in anhydrous DMF or THF has been shown to provide good yields of triflated dihydropyrans.

- Cooling the reaction mixture during triflation minimizes side reactions and decomposition.

- The triflation reaction is typically rapid and high-yielding under these conditions.

- Purification by silica gel chromatography effectively separates the triflate from side products and unreacted starting materials.

- Alternative bases such as triethylamine can be used but may require longer reaction times or lead to lower yields.

- The triflate intermediate is stable under anhydrous conditions and can be used directly in subsequent cross-coupling or substitution reactions.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 2-hydroxymethyl-3,4-dihydro-2H-pyran | Prepared or commercially available |

| Base | Sodium hydride (NaH), 1.2 equiv | Strong base for deprotonation |

| Triflation Reagent | Trifluoromethanesulfonic anhydride (Tf2O) or PhN(OTf)2 | Electrophilic triflate source |

| Solvent | Anhydrous THF or DMF | Dry, oxygen-free environment |

| Temperature | −78 °C to room temperature | Controlled to optimize yield |

| Reaction Time | 1–2 hours | Monitored by TLC or NMR |

| Work-up | Quench with water, extract with DCM | Standard organic extraction |

| Purification | Silica gel chromatography | Eluent: CHCl3/acetone or EtOAc/hexanes |

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dihydro-2H-pyran-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki, Heck, Stille, and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Solvents: Solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.

Major Products: The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for use in pharmaceuticals and other applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,6-Dihydro-2H-pyran-3-yl trifluoromethanesulfonate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: While specific biological applications are not extensively documented, compounds containing the pyran ring structure have shown potential in medicinal chemistry for the development of new drugs .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials science .

Wirkmechanismus

The mechanism of action of 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The pyran ring can also participate in various cyclization and coupling reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Structural Comparison of Trifluoromethanesulfonate Derivatives

Key Observations :

- Reactivity : Methyl and ethyl triflates are smaller alkylating agents with high O-alkylation selectivity (O/S ratio 5:1 in acetonitrile with Cs₂CO₃ ). In contrast, bulkier derivatives (e.g., 2-fluoroethyl triflate) exhibit altered selectivity under microwave-assisted conditions .

- Ring Influence : The dihydropyran core in the target compound may stabilize transition states via partial conjugation, whereas pyrrolopyrazole-based triflates (CAS 2648291-69-2) likely exhibit enhanced ring strain, affecting leaving-group ability .

Reaction Selectivity and Mechanisms

Table 2: Reaction Conditions and Selectivity

*Inferred from analogous dihydropyran reactivity .

Mechanistic Insights :

- DFT calculations on dihydropyran derivatives reveal that reaction pathways (e.g., pyrylium intermediate formation) are highly condition-dependent. For instance, trifluoroacetic acid promotes selective dihydropyran adducts, while acetonitrile favors aromatization .

- The triflate group’s superior leaving ability compared to ethoxy or acetyl groups enables faster substitution, critical in constructing fluorinated heterocycles .

Biologische Aktivität

5,6-Dihydro-2H-pyran-3-yl trifluoromethanesulfonate (CAS No. 1227068-80-5) is a chemical compound belonging to the class of trifluoromethanesulfonates. It features a trifluoromethanesulfonate group attached to a 5,6-dihydro-2H-pyran ring, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate is , with a molecular weight of approximately 232.18 g/mol. The compound's structure includes a pyran ring, which is known for its versatility in various chemical reactions.

The biological activity of 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate primarily involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate group acts as an effective leaving group, facilitating nucleophilic substitution reactions. This property allows the compound to participate in various coupling reactions , including Suzuki and Heck reactions, making it valuable in synthetic methodologies.

Case Studies and Research Findings

- Anticancer Applications : A study highlighted the use of tricyclic compounds, including derivatives related to 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate, for potential treatment of cancers involving mutant IDH enzymes. These compounds showed promise in inhibiting cancer cell proliferation .

- Neuroprotective Effects : In vitro models have demonstrated that some pyran-based compounds can protect dopaminergic neurons from toxins associated with neurodegenerative diseases like Parkinson's disease. This suggests a potential role for 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate in neuroprotection .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5,6-Dihydro-2H-pyran-2-one | Lacks trifluoromethanesulfonate | Less reactive |

| 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate | Different position of trifluoromethanesulfonate | Similar reactivity but different applications |

The presence of the trifluoromethanesulfonate group significantly enhances the reactivity and biological activity of 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate compared to its structural analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or acid-catalyzed reactions. For example, trifluoromethanesulfonate groups are often introduced using triflic anhydride under controlled conditions. Reaction optimization may involve adjusting solvent polarity (e.g., THF for stepwise reactions) and monitoring progress via thin-layer chromatography (TLC) . Yields can be improved by optimizing reaction time (e.g., 3 days for phosphazene derivatives) and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate?

- Analytical Workflow :

- Structural Confirmation : Use H NMR and C NMR to identify proton and carbon environments, particularly distinguishing the pyran ring and triflate group.

- Purity Assessment : GC-MS and IR spectroscopy validate functional groups (e.g., C-F stretches at ~1100–1250 cm) .

- High-Resolution Data : HRMS confirms molecular weight, critical for verifying synthetic intermediates .

Q. How do solvent and acid catalysts influence the reactivity of dihydro-2H-pyran derivatives?

- Key Findings : Solvent choice (e.g., acetonitrile vs. trifluoroacetic acid) drastically alters reaction pathways. For example, acetonitrile with p-toluenesulfonic acid promotes ring-opening to form 4H-pyrans, while TFA stabilizes dihydro-2H-pyran intermediates . This highlights the need for solvent screening in reaction design.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve contradictions in reaction mechanisms involving dihydro-2H-pyran triflates?

- Case Study : DFT calculations explain divergent outcomes in acid-catalyzed reactions. For instance, pyrylium intermediates (e.g., Compound 7 in ) favor butadiene derivatives in TFA due to lower activation barriers, whereas acetonitrile stabilizes carbocation pathways . Researchers should combine experimental kinetics with computational modeling to validate mechanisms.

Q. What strategies address low yields in the final step of triflate synthesis, as reported in some protocols?

- Troubleshooting : notes suboptimal yields in the final triflation step. Mitigation strategies include:

- Temperature Control : Lowering reaction temperatures to reduce side reactions.

- Catalyst Screening : Testing alternatives to EtN (e.g., DMAP) for better leaving-group activation.

- In Situ Monitoring : Using real-time NMR or LC-MS to identify bottlenecks .

Q. How do steric and electronic effects of the triflate group influence its reactivity in cross-coupling reactions?

- Mechanistic Insight : The triflate group’s strong electron-withdrawing nature enhances electrophilicity, making it reactive in Suzuki or Heck couplings. Steric hindrance from the dihydro-2H-pyran ring may require tailored ligands (e.g., bulky phosphines) to prevent catalyst poisoning. Comparative studies with mesylates or tosylates can clarify these effects .

Q. What are the limitations of X-ray crystallography for structural analysis of fluorinated pyran derivatives, and how can they be overcome?

- Challenges : Fluorine’s low electron density complicates X-ray diffraction. Solutions include:

- Cryocrystallography : Improving crystal stability at low temperatures.

- Complementary Techniques : Pairing XRD with F NMR to validate conformations .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of dihydro-2H-pyran triflates under acidic conditions. How can researchers reconcile these discrepancies?

- Resolution Framework :

Condition Reproducibility : Verify pH, temperature, and solvent purity (e.g., trace water in TFA may hydrolyze triflates).

Intermediate Trapping : Use quenching agents (e.g., DO) to isolate and identify degradation products.

Comparative Studies : Replicate protocols from (TFA vs. acetonitrile) to test stability thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.